molecular formula C2H8NO3PS B14428325 (1-Amino-2-sulfanylethyl)phosphonic acid CAS No. 81613-33-4

(1-Amino-2-sulfanylethyl)phosphonic acid

Cat. No.: B14428325
CAS No.: 81613-33-4
M. Wt: 157.13 g/mol
InChI Key: GQUPZJPZACSKNV-UHFFFAOYSA-N
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Description

(1-Amino-2-sulfanylethyl)phosphonic acid is an organophosphorus compound with the molecular formula C₂H₈NO₃PS. It is characterized by the presence of an amino group, a sulfanyl group, and a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-sulfanylethyl)phosphonic acid typically involves the hydrophosphonylation of imines with phosphorous acid or its derivatives. One common method is the Kabachnik-Fields reaction, where an imine reacts with a dialkyl phosphite in the presence of a catalyst to form the desired α-amino phosphonate . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrophosphonylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as chiral thioureas or quinine derivatives can enhance the enantioselectivity of the reaction, producing high yields of enantiomerically pure products .

Chemical Reactions Analysis

Types of Reactions: (1-Amino-2-sulfanylethyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acid derivatives, phosphinic acid derivatives, and various substituted amino phosphonates .

Scientific Research Applications

(1-Amino-2-sulfanylethyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Amino-2-sulfanylethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Aminomethylphosphonic acid
  • Glyphosate
  • EDTMP (Ethylenediaminetetramethylenephosphonic acid)

Comparison: (1-Amino-2-sulfanylethyl)phosphonic acid is unique due to the presence of both an amino group and a sulfanyl group, which provide distinct chemical reactivity and biological activity. Compared to aminomethylphosphonic acid, it has an additional sulfanyl group that can undergo oxidation. Glyphosate, a well-known herbicide, lacks the sulfanyl group and has different applications. EDTMP, used as a chelating agent, has a more complex structure with multiple phosphonic acid groups .

Properties

CAS No.

81613-33-4

Molecular Formula

C2H8NO3PS

Molecular Weight

157.13 g/mol

IUPAC Name

(1-amino-2-sulfanylethyl)phosphonic acid

InChI

InChI=1S/C2H8NO3PS/c3-2(1-8)7(4,5)6/h2,8H,1,3H2,(H2,4,5,6)

InChI Key

GQUPZJPZACSKNV-UHFFFAOYSA-N

Canonical SMILES

C(C(N)P(=O)(O)O)S

Origin of Product

United States

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